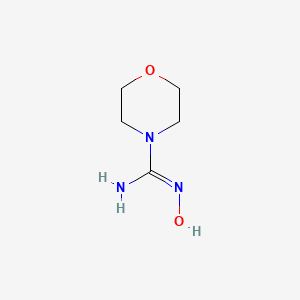

N'-hydroxymorpholine-4-carboxamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-hydroxymorpholine-4-carboxamidine” is a chemical compound with the CAS Number: 29044-26-6 . It has a molecular weight of 145.16 and its IUPAC name is N’-hydroxy-4-morpholinecarboximidamide .

Molecular Structure Analysis

The molecular formula of “N’-hydroxymorpholine-4-carboxamidine” is C5H11N3O2 . The InChI code for this compound is 1S/C5H11N3O2/c6-5 (7-9)8-1-3-10-4-2-8/h5H,1-4,6H2 .Physical And Chemical Properties Analysis

“N’-hydroxymorpholine-4-carboxamidine” is a solid . It should be stored in a refrigerated condition .Scientific Research Applications

Pharmacological Modulators in Scientific Research

Pharmacological modulators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are extensively used to study AMPK activity, crucial for understanding metabolism and cancer pathogenesis. Although initially focused on AMPK activation, emerging studies reveal AMPK-independent effects, highlighting the complexity of pharmacological modulators in research (Visnjic et al., 2021) Cells.

Bioactive Compounds and Their Clinical Applications

Compounds like Carvacrol exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and anticancer properties. Such studies underscore the potential of natural and synthetic compounds in developing new treatments and enhancing our understanding of bioactive molecules in health and disease (Sharifi-Rad et al., 2018) Phytotherapy Research.

Biocatalyst Inhibition and Microbial Engineering

Research into carboxylic acids and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae contributes to the development of robust microbial strains for industrial applications, including biorenewable chemicals production (Jarboe et al., 2013) Frontiers in Microbiology.

Antimicrobial and Antioxidant Potential of Chitosan

Chitosan, a biopolymer with a unique chemical structure, has garnered interest for its antimicrobial and antioxidant capabilities. Understanding the pharmacological activities and optimization of chitosan formulations can significantly impact food and pharmaceutical industries (Raafat & Sahl, 2009) Microbial Biotechnology.

properties

IUPAC Name |

N'-hydroxymorpholine-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTABDIYPJEHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxymorpholine-4-carboxamidine | |

CAS RN |

29044-26-6 |

Source

|

| Record name | N'-hydroxymorpholine-4-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778736.png)

acetonitrile](/img/structure/B2778737.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)